molecular formula C17H12F2N2O B2833875 (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide CAS No. 1390825-62-3

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

Cat. No. B2833875
CAS RN: 1390825-62-3
M. Wt: 298.293
InChI Key: HWVGAEIWSISISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide, also known as DFP-10825, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule belongs to the class of enamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide involves the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory properties, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a role in many diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has been found to exhibit a high degree of selectivity for its target enzymes and proteins. However, there are also limitations to its use. (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the compound may have off-target effects that could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, neurodegenerative diseases, and inflammation. Another area of research is the investigation of the compound's mechanism of action and its effects on cellular processes. Additionally, more research is needed to determine the safety and efficacy of (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide in animal and human studies. Overall, (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is a promising compound with potential therapeutic applications in various fields of research.

Synthesis Methods

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of benzylamine with 2,3-difluorobenzaldehyde to form N-benzyl-2,3-difluorobenzamide. This intermediate is then reacted with cyanoacetic acid to yield (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide.

Scientific Research Applications

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation. Inflammation is a complex biological process that plays a role in many diseases, including cancer, Alzheimer's disease, and cardiovascular disease. (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has been found to have anti-inflammatory properties, making it a potential candidate for the development of new drugs to treat these diseases.

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-15-8-4-7-13(16(15)19)9-14(10-20)17(22)21-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,21,22)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVGAEIWSISISV-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

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